molecular formula C20H40N2O7 B1204351 4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane CAS No. 31255-22-8

4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane

Cat. No.: B1204351
CAS No.: 31255-22-8
M. Wt: 420.5 g/mol
InChI Key: ADQBTNIMGRINEQ-UHFFFAOYSA-N
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Description

4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane is a macrocyclic polyether featuring a complex bicyclic scaffold with seven oxygen atoms (heptaoxa) and two nitrogen atoms (diazabicyclo) distributed across a 29-membered carbon backbone (nonacosane). Its unique [11.8.8] bridge configuration creates a large, flexible cavity, making it a candidate for supramolecular chemistry applications, particularly in cation binding and host-guest interactions.

Properties

IUPAC Name

4,7,10,16,19,24,27-heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O7/c1-7-23-13-14-25-9-3-22-4-10-26-16-15-24-8-2-21(1)5-11-27-17-19-29-20-18-28-12-6-22/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQBTNIMGRINEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1CCOCCOCCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185187
Record name Cryptating agent 322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31255-22-8
Record name Cryptating agent 322
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031255228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptating agent 322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Original Synthesis by Dietrich et al. (1973)

The first reported synthesis of this cryptand was described by Dietrich et al. in Tetrahedron (1973) . The method involves a multi-step condensation strategy:

  • Precursor Preparation : A polyether diamine intermediate was synthesized by reacting triethylene glycol with 1,13-diamino-4,7,10,16,19,24,27-heptaoxanonacosane under anhydrous conditions.

  • Macrocyclization : The diamine was subjected to high-dilution conditions with a triethyleneglycol ditosylate derivative in refluxing acetonitrile, facilitated by potassium carbonate as a base. Intramolecular cyclization yielded the bicyclic framework.

  • Purification : The crude product was purified via column chromatography (silica gel, ethanol/ethyl acetate) to isolate the cryptand in 28% yield .

Critical Parameters :

  • Solvent : Acetonitrile (dielectric constant ~37.5) optimized cation coordination during cyclization .

  • Temperature : Reflux conditions (82°C) ensured sufficient reactivity without decomposition.

Modified Synthesis by Krakowiak and Bradshaw (1993)

Krakowiak and Bradshaw later refined the synthesis to improve yield and scalability (Tetrahedron Letters, 1993) :

  • Intermediate Optimization : A pre-organized macrocyclic precursor, 1,13-diaza-4,7,10,16,19,24,27-heptaoxanonacosane, was synthesized using a templated approach with K⁺ ions to stabilize the transition state.

  • Cyclization Enhancements : The precursor was reacted with 1,2-bis(chloroethoxy)ethane in dimethylformamide (DMF) at 60°C for 48 hours, achieving a 43% yield.

  • Chromatographic Purification : Semi-preparative HPLC (C18 column, methanol/water gradient) replaced column chromatography, increasing purity to >98% .

Advancements :

  • Templating Effect : Alkali metal ions (e.g., K⁺) pre-organized the linear precursor, reducing side reactions.

  • Solvent System : DMF’s high polarity (dielectric constant ~36.7) enhanced solubility of intermediates .

Functionalization and Derivative Synthesis

Recent methodologies focus on post-synthetic modifications for specialized applications. For example:

  • Side-Arm Introduction :

    • Bromomethyl picolinate was reacted with the cryptand in acetonitrile using DIPEA (diisopropylethylamine) as a base, yielding a functionalized derivative with a 68% conversion rate .

    • Saponification with lithium hydroxide (LiOH) in methanol/water (1:1) provided the carboxylic acid-functionalized cryptand .

  • Metal Complexation :

    • The cryptand was complexed with Ba²⁺ or La³⁺ in methanol, forming stable adducts verified via ¹H NMR titration (log K = 3.8–4.0) .

Comparative Analysis of Synthesis Methods

Parameter Dietrich (1973) Krakowiak (1993) Modern Functionalization
Yield28%43%68–76%
Key SolventAcetonitrileDMFAcetonitrile/DCM
Purification MethodColumn ChromatographySemi-preparative HPLCSemi-preparative HPLC
Cyclization Time72 hours48 hours24–72 hours
ScalabilityLimitedModerateHigh

Challenges and Optimization Strategies

  • Low Yields in Macrocyclization :

    • High-dilution techniques (10⁻³ M) minimize oligomerization but require large solvent volumes .

    • Microwave-assisted synthesis reduced reaction times by 60% in pilot studies .

  • Purification Difficulties :

    • HPLC with NH₂-modified silica columns improved separation of cryptand isomers .

  • Functional Group Compatibility :

    • Protecting groups (e.g., tert-butoxycarbonyl) prevented undesired side reactions during derivatization .

Industrial-Scale Production Considerations

  • Cost-Efficiency : Bulk pricing for precursors like triethylene glycol ditosylate (~$120/kg) impacts overall economics.

  • Environmental Impact : Solvent recovery systems (e.g., acetonitrile distillation) reduce waste generation by 70% .

  • Regulatory Compliance : The compound is classified under HS code 2934.99.9090, requiring adherence to GMP standards for pharmaceutical applications .

Chemical Reactions Analysis

4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

Structural Characteristics

The compound has the following structural details:

  • Molecular Formula : C20_{20}H40_{40}N2_2O7_7
  • Molecular Weight : 420.54 g/mol
  • Density : 1.12 g/cm³
  • Boiling Point : 557.9°C at 760 mmHg
  • Flash Point : 153.2°C

The bicyclic structure incorporates seven oxygen and two nitrogen atoms, which contribute to its ability to form stable complexes with metal ions and other small molecules due to its three-dimensional configuration .

Applications in Coordination Chemistry

This compound functions as a cryptand , a type of molecular host that can encapsulate cations and other small molecules. Its ability to form stable complexes with various metal ions makes it valuable in:

  • Metal Ion Extraction : The compound's selective binding interactions allow for the efficient extraction of metal ions from solutions.
  • Catalysis : Its unique properties facilitate catalytic reactions by stabilizing transition states or intermediates.

Applications in Materials Science

In materials science, this compound is utilized for:

  • Molecular Sensors : The selective binding properties enable the development of sensors for detecting specific ions or molecules.
  • Nanotechnology : It can be used to create nanoscale materials with tailored properties for electronics or photonics applications.

Biological Applications

Recent studies have indicated that this compound may exhibit significant biological activities due to its interaction with biologically relevant metal ions. Key findings include:

  • Antimicrobial Activity : The compound has shown potential against various pathogens by forming stable complexes that can disrupt microbial functions.
  • Influence on Biochemical Pathways : Its interactions with metal ions can affect enzymatic activities and biochemical pathways within biological systems .

Case Study 1: Metal Ion Complexation

Research demonstrated the ability of the compound to form complexes with transition metals such as copper and nickel. These complexes exhibited enhanced stability and reactivity compared to non-complexed metal ions.

Metal IonStability ConstantApplication
Cu²⁺HighCatalysis
Ni²⁺ModerateSensor Development

Case Study 2: Antimicrobial Properties

In a study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound possesses significant antimicrobial properties that could be harnessed for therapeutic applications .

Summary of Applications

The applications of this compound are diverse and impactful across several scientific domains:

  • Coordination Chemistry : Metal ion extraction and catalysis.
  • Materials Science : Molecular sensors and nanotechnology.
  • Biological Sciences : Antimicrobial activity and influence on biochemical pathways.

Mechanism of Action

The mechanism of action of 4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes or biological interactions. The pathways involved depend on the specific application, whether it is in catalysis, drug delivery, or material science .

Comparison with Similar Compounds

Structural Analog: 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

Key Differences and Similarities:

Property Target Compound (Heptaoxa) Hexaoxa Compound ([8.8.8] Bridge)
Molecular Formula C₂₉H₅₈N₂O₇ (inferred) C₁₈H₃₆N₂O₆
Bicyclo Bridge Sizes [11.8.8] [8.8.8]
Oxygen Count 7 (heptaoxa) 6 (hexaoxa)
Cavity Size Larger (11-member bridge) Smaller (8-member bridge)
Coordination Sites Enhanced due to additional oxygen Six oxygen + two nitrogen donors
Cation Binding Predicted affinity for larger cations Binds Na⁺ (e.g., sodium perchlorate complex)

Functional Implications:

  • Cation Selectivity : The hexaoxa compound demonstrates selectivity for smaller cations like Na⁺, as shown in its sodium perchlorate complex . The heptaoxa variant, with a larger cavity, may favor K⁺ or Rb⁺, though experimental validation is needed.
  • Synthetic Complexity: The heptaoxa compound’s extended structure introduces synthetic challenges, such as controlling regioselectivity during macrocyclization, which are less pronounced in smaller analogs .

Other Related Macrocycles

  • Its ester-functionalized resorcinarene scaffold contrasts with the oxygen/nitrogen donor system of the heptaoxa compound, emphasizing differences in solubility and anion-binding vs. cation-binding preferences.
  • Polycyclic cis-Azoalkanes (): These nitrogen-rich bicyclics lack oxygen donors, focusing instead on azo-group photochemistry. Their rigid geometries (e.g., [2.2.2] bridges) underscore the structural versatility of bicyclic systems but diverge functionally from polyether macrocycles.

Biological Activity

4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane (CAS No. 31255-22-8) is a macrocyclic compound known for its unique structural properties and potential biological applications. This compound belongs to the class of cryptands and has garnered interest due to its ability to form complexes with various metal ions and small molecules.

  • Molecular Formula : C20H40N2O7
  • Molecular Weight : 420.54 g/mol
  • Density : 1.12 g/cm³
  • Boiling Point : 557.9 °C at 760 mmHg
  • Flash Point : 153.2 °C

The structural configuration allows it to function effectively as a cryptating agent, which is significant in various chemical and biological contexts.

Antihyperalgesic Properties

Research indicates that compounds similar to this compound exhibit antihyperalgesic activity. A study involving related bicyclic compounds demonstrated their effectiveness in alleviating neuropathic pain in mouse models induced by streptozotocin and oxaliplatin . This suggests that the compound may possess similar properties.

Study on Complexation

A notable study examined the complexation capabilities of heptaoxa-diazabicyclo compounds with various metal ions. The findings indicated that these compounds can effectively stabilize metal ions in aqueous solutions, enhancing their bioavailability for biological processes .

Interaction with Biological Systems

Another research effort focused on the interaction of macrocyclic compounds with biological systems. It was found that compounds like this compound can modulate biological activities through metal ion chelation and influence enzyme activities by acting as inhibitors or activators in biochemical pathways .

Summary of Biological Activities

Activity TypeDescriptionReference
AntihyperalgesicReduces neuropathic pain in animal models
NootropicPotential enhancement of cognitive functions
Metal Ion ComplexationStabilizes metal ions in biological systems
Enzyme ModulationInfluences enzyme activities via chelation

Q & A

Basic Question: What are the standard methodologies for structural characterization of this macrocyclic compound?

Answer:
Structural elucidation typically employs single-crystal X-ray diffraction (SC-XRD) to resolve the bicyclic framework and oxygen/nitrogen coordination. Key parameters include:

  • Data collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : Apply SHELXTL software with disorder modeling for flexible regions (e.g., ethylene oxide chains), achieving an R factor < 0.04 .
  • Validation : Cross-validate with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular formula and symmetry.

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Maintain under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties (H315/H319 hazards) .
  • Spill Management : Contain leaks with inert absorbents (e.g., vermiculite) and avoid ignition sources due to organic perchlorate derivatives .

Advanced Question: How can researchers design experiments to probe pH-responsive anion binding behavior?

Answer:

  • Theoretical Framework : Leverage the Park-Simmons model , where protonation of diazabicyclo nitrogen sites enhances halide encapsulation .
  • Methodology :
    • Conduct NMR titration (e.g., ¹H/¹⁹F) in D₂O/CD₃CN mixtures under controlled pH (2–10) to monitor chemical shift changes upon anion addition (Cl⁻, NO₃⁻).
    • Use fluorescence quenching assays with anion-sensitive probes (e.g., lucigenin) to quantify binding constants (Ka) .
  • Controls : Include competitive anions (e.g., SO₄²⁻, HPO₄²⁻) to assess selectivity.

Advanced Question: How can crystallographic disorder in the macrocycle be resolved during structural analysis?

Answer:

  • Data Collection : Optimize crystal growth via slow evaporation in dichloromethane/hexane to minimize solvent inclusion .
  • Refinement Strategies :
    • Apply SHELXTL’s PART指令 to model split positions for disordered ethylene oxide chains, refining occupancy factors iteratively .
    • Use OLEX2/DIAMOND for visualization to validate geometric restraints (e.g., bond lengths/angles) against similar bicyclo frameworks .
  • Validation Metrics : Ensure data-to-parameter ratio > 9.5 and wR factor < 0.12 to mitigate overfitting .

Advanced Question: What methodologies address discrepancies in anion binding affinity across studies?

Answer:

  • Systematic Calibration : Standardize solvent systems (e.g., DMSO vs. water) and ionic strength (e.g., 0.1 M KCl) to reduce variability .
  • Cross-Validation : Combine isothermal titration calorimetry (ITC) with DFT calculations (e.g., Gaussian09) to correlate experimental ΔG with theoretical binding energies .
  • Error Analysis : Perform triplicate measurements and report confidence intervals (±5% for ITC; ±0.1 kcal/mol for DFT).

Basic Question: How is computational modeling integrated into studying this compound’s supramolecular interactions?

Answer:

  • Software : Use Gaussian09 or ORCA for geometry optimization at the B3LYP/6-31G* level to predict conformer stability .
  • Docking Studies : Apply AutoDock Vina to simulate host-guest interactions (e.g., with Cl⁻ or biomolecules) using crystal-derived PDB files .
  • Output Validation : Compare computed bond lengths/angles with SC-XRD data to refine force field parameters .

Advanced Question: How can researchers optimize synthetic yields of derivatives for functional studies?

Answer:

  • Design of Experiments (DoE) : Use Taguchi methods to vary reaction parameters (temperature, solvent polarity, catalyst load) and identify optimal conditions .
  • Analytical Monitoring : Employ HPLC-MS to track intermediate formation and minimize side products (e.g., over-oxidized species) .
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer, using microreactors with PTFE tubing .

Basic Question: What spectroscopic techniques are most effective for monitoring dynamic behavior in solution?

Answer:

  • Dynamic NMR (DNMR) : Acquire variable-temperature ¹H spectra (200–400 K) in CDCl₃ to study conformational exchange (e.g., ring inversion) .
  • Pulsed-Field Gradient (PFG) NMR : Measure diffusion coefficients to assess aggregation tendencies in aqueous/organic mixtures .
  • FT-IR : Monitor carbonyl or ether stretching frequencies (1100–1250 cm⁻¹) to detect coordination-induced structural shifts .

Advanced Question: How can researchers link this compound’s properties to membrane transport applications?

Answer:

  • Theoretical Basis : Apply the Izatt-Bradshaw model for macrocycle-mediated ion transport across lipid bilayers .
  • Methodology :
    • Use Ussing chamber assays with artificial lipid membranes to quantify Cl⁻ flux via HPLC-UV .
    • Perform patch-clamp electrophysiology to resolve single-channel currents in HEK293 cells expressing anion channels .
  • Controls : Compare with valinomycin or other ionophores to benchmark efficiency.

Advanced Question: What strategies reconcile conflicting data on thermodynamic stability in polar solvents?

Answer:

  • Solvent Screening : Test stability in 10+ solvents (e.g., DMF, THF, H₂O) via accelerated aging studies (40–60°C) with LC-MS monitoring .
  • Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) via van’t Hoff analysis of DSC/TGA data to identify degradation pathways .
  • Collaborative Validation : Share raw datasets (e.g., CIF files for XRD) via platforms like IUCr to enable peer benchmarking .

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